molecular formula C11H9FINO B13425503 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol CAS No. 213772-79-3

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol

Cat. No.: B13425503
CAS No.: 213772-79-3
M. Wt: 317.10 g/mol
InChI Key: PYGDBZGTPOKNJT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H9FINO and a molecular weight of 317.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms enhances its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antineoplastic agent .

Comparison with Similar Compounds

1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which enhances its biological activity and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

213772-79-3

Molecular Formula

C11H9FINO

Molecular Weight

317.10 g/mol

IUPAC Name

1-(3-fluoro-2-iodoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H9FINO/c1-6(15)9-7-4-2-3-5-8(7)14-11(13)10(9)12/h2-6,15H,1H3

InChI Key

PYGDBZGTPOKNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC2=CC=CC=C21)I)F)O

Origin of Product

United States

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